molecular formula C57H75N9O21 B11932982 Azide-PEG4-VC-PAB-Doxorubicin

Azide-PEG4-VC-PAB-Doxorubicin

Cat. No.: B11932982
M. Wt: 1222.3 g/mol
InChI Key: SRKJKGKXNXYJQK-KMKKCVBPSA-N
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Description

Azide-PEG4-VC-PAB-Doxorubicin is a compound that combines a cytotoxic anthracycline antibiotic, Doxorubicin, with a linker, Azide-PEG4-VC-PAB. This compound is primarily used in the preparation of antibody-drug conjugates (ADCs), which are targeted cancer therapies. The Azide group in the compound allows it to undergo click chemistry reactions, making it a versatile reagent in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azide-PEG4-VC-PAB-Doxorubicin is synthesized by linking Doxorubicin with the Azide-PEG4-VC-PAB linker. The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the Azide group reacts with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same click chemistry principles. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Azide-PEG4-VC-PAB-Doxorubicin primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are antibody-drug conjugates (ADCs), which are used in targeted cancer therapies .

Mechanism of Action

Azide-PEG4-VC-PAB-Doxorubicin exerts its effects through the following mechanisms:

    Molecular Targets: The compound targets cancer cells by binding to specific antigens on their surface.

    Pathways Involved: Once bound, the ADC is internalized by the cancer cell, where the linker is cleaved, releasing Doxorubicin. .

Comparison with Similar Compounds

Similar Compounds

  • Duocarmycins
  • Pyrrolobenzodiazepines
  • Camptothecins
  • Daunorubicins/Doxorubicins
  • Auristatins
  • Maytansinoids

Uniqueness

Azide-PEG4-VC-PAB-Doxorubicin is unique due to its versatile Azide group, which allows it to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable reagent in the synthesis of ADCs, providing high selectivity and efficiency in targeting cancer cells .

Properties

Molecular Formula

C57H75N9O21

Molecular Weight

1222.3 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

InChI

InChI=1S/C57H75N9O21/c1-30(2)47(65-41(69)14-17-81-19-21-83-23-24-84-22-20-82-18-16-61-66-59)54(76)63-36(8-6-15-60-55(58)77)53(75)62-33-12-10-32(11-13-33)29-85-56(78)64-37-25-42(86-31(3)48(37)70)87-39-27-57(79,40(68)28-67)26-35-44(39)52(74)46-45(50(35)72)49(71)34-7-5-9-38(80-4)43(34)51(46)73/h5,7,9-13,30-31,36-37,39,42,47-48,67,70,72,74,79H,6,8,14-29H2,1-4H3,(H,62,75)(H,63,76)(H,64,78)(H,65,69)(H3,58,60,77)/t31-,36-,37-,39-,42-,47-,48+,57-/m0/s1

InChI Key

SRKJKGKXNXYJQK-KMKKCVBPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

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